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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise language of inorganic chemistry, subtle differences in nomenclature can signify

vast differences in structure, reactivity, and function. This is particularly true for anionic

compounds of phosphorus. The terms "phosphide" and "phosphanide," while similar, denote

distinct chemical entities with unique properties and applications. Misinterpretation can lead to

errors in synthesis, reaction mechanism analysis, and material design. This guide provides a

comprehensive clarification of the nomenclature, properties, synthesis, and key distinctions

between phosphide and phosphanide ions, adhering to the standards set by the International

Union of Pure and Applied Chemistry (IUPAC).

The Phosphide Ion: P³⁻
The term phosphide refers to any compound containing the phosphorus anion with a charge of

3− (P³⁻).[1][2] This ion is formed when a phosphorus atom, which has five valence electrons,

gains three additional electrons to achieve a stable octet.[3] Phosphides represent the most

reduced state of a single phosphorus atom.

Nomenclature and Classification
According to IUPAC nomenclature, the "-ide" suffix indicates a simple anion of an element.[2][4]

Therefore, "phosphide" correctly describes the P³⁻ ion. Phosphide compounds are typically

formed between phosphorus and a less electronegative element, most commonly a metal.[5]

They can be broadly classified into:
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Binary Phosphides: Compounds consisting of phosphorus and one other element. Examples

include sodium phosphide (Na₃P), aluminum phosphide (AlP), and calcium phosphide

(Ca₃P₂).[5]

Polyphosphides: These contain anionic chains or clusters of phosphorus atoms, such as the

diphosphide ion [P₂]⁴⁻ or more complex structures.

Metal-Rich Phosphides: These compounds, such as Ni₂P, often exhibit metallic or semi-

metallic properties, including high thermal and electrical conductivity.[6][7]

Properties and Reactivity
Binary phosphides of electropositive metals, such as alkali and alkaline-earth metals, are highly

reactive. They readily react with water or dilute acids to produce phosphine gas (PH₃), a toxic

and often spontaneously flammable gas.[6] This reactivity is exploited in applications like

fumigants and rodenticides, where aluminum phosphide or calcium phosphide pellets release

phosphine upon contact with moisture.[5]

Ca₃P₂(s) + 6H₂O(l) → 3Ca(OH)₂(aq) + 2PH₃(g)

Data Presentation: Properties of Common Binary
Phosphides
The following table summarizes key quantitative data for several common binary phosphides.
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Compoun
d Name

Formula
Molar
Mass (
g/mol )

Appearan
ce

Density
(g/cm³)

Melting/D
ecomposi
tion Point
(°C)

Reactivity
with
Water

Sodium

Phosphide
Na₃P 99.94

Black/Red-

grey

solid[8][9]

1.74 >650[10]

Vigorous,

forms

PH₃[9]

Aluminum

Phosphide
AlP 57.96

Dark

grey/yellow

crystals[11]

[12]

2.42 -

2.85[13]

[14]

>1000

(sublimes)

[13]

Vigorous,

forms

PH₃[11]

Calcium

Phosphide
Ca₃P₂ 182.18

Red-

brown/grey

lumps[15]

[16]

2.51

~1600

(decompos

es)[16]

Vigorous,

forms

PH₃[15]

Nickel(II)

Phosphide
Ni₂P 148.36

Greyish-

black solid
7.2 1100 Stable

Experimental Protocol: Synthesis of Nickel Phosphide
(Ni₂P) Nanoparticles
This protocol is adapted from a trioctylphosphine (TOP)-mediated synthesis, a common

method for producing high-quality metal phosphide nanocrystals.

Objective: To synthesize crystalline Ni₂P nanoparticles.

Materials:

Nickel(II) acetylacetonate (Ni(acac)₂)

Oleylamine (OLAM)

1-Octadecene (ODE)

Trioctylphosphine (TOP)
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Argon (Ar) gas supply

Standard Schlenk line and glassware

Procedure:

In a three-neck round-bottom flask connected to a Schlenk line, combine Ni(acac)₂ (52.4 mg,

0.2 mmol), 1 mL of OLAM, and 4 mL of ODE.

Degas the mixture for 10 minutes under a steady flow of argon gas.

Using a syringe, inject 1 mL of TOP into the flask.

Heat the reaction mixture to 215 °C and maintain this temperature for 1 hour. During this

stage, amorphous NiₓPᵧ nanoparticles are formed.

To induce crystallization into the Ni₂P phase, increase the temperature to 315 °C and hold for

an additional period (e.g., 1 hour), monitoring the reaction progress.

After the reaction is complete, cool the mixture to room temperature. The resulting

nanoparticles can be precipitated with a non-solvent like ethanol and collected by

centrifugation for further purification and characterization.

The Phosphanide Ion: [PH₂]⁻
The term phosphanide designates the anion [PH₂]⁻.[17][18] It is the conjugate base of

phosphine (PH₃, IUPAC name: phosphane). The deprotonation of one hydrogen atom from a

phosphine molecule results in the phosphanide ion.

Nomenclature and Role as a Ligand
The IUPAC-preferred name is phosphanide. However, it is also known by several other names

in the literature:

Phosphido: Commonly used when the [PH₂]⁻ group acts as a ligand in a coordination

complex.

Phosphino anion: An older, but still encountered, term.
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Dihydridophosphate(1−): A systematic additive name.[17][18]

In phosphanides, the phosphorus atom retains a -3 oxidation state, similar to phosphide, but is

covalently bonded to two hydrogen atoms and carries a single negative charge.[17][18] Its

primary role in inorganic chemistry is as a ligand that can coordinate to a metal center.

Substituted phosphanides (general formula [PR₂]⁻, where R is an organic group) are also

extremely common and important ligands.

Properties and Reactivity
Alkali metal phosphanides, such as sodium phosphanide (NaPH₂), are highly reactive

reagents. They are typically prepared and used in situ under an inert atmosphere. They serve

as powerful nucleophiles and are used to introduce the -PH₂ group or its substituted analogues

into other molecules.

Upon heating, some phosphanides can decompose. For instance, calcium phosphanide
releases phosphine to form calcium phosphanediide (containing the PH²⁻ ion), and with further

heating, can form a binary calcium phosphide.[17]

Data Presentation: Structural Data of Representative
Phosphanide Complexes
The following table provides structural data for a selection of metal complexes containing

phosphanide or substituted phosphanide ligands.

Complex
Formula

Metal Center Ligand Type
M–P Bond
Length (pm)

Key Angle(s)
(°)

[(thf)LiP(SiiPr₃)₂]

₂
Lithium

Substituted

Phosphanide
253.3 Si–P–Si = 116.9

[(OC)₅WP(SiiPr₃)

₂]⁻
Tungsten

Substituted

Phosphanide
266.7 Si–P–Si = 116.9

[PdCl₂(P(t-

Bu)₂Np)]₂
Palladium

Substituted

Phosphine
228.6 -

[AuCl(P(i-Pr)₂H)] Gold Phosphine 223.3 P–Au–Cl = 177.6
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Note: Data for simple, unsubstituted phosphanide ([PH₂]⁻) complexes is sparse due to their

high reactivity. The table includes substituted phosphanide and related phosphine complexes

to illustrate typical bond lengths.

Experimental Protocol: Synthesis of Sodium
Dihydrogenphosphide (NaPH₂)
This protocol describes a general method for the in situ formation of NaPH₂ for use as a

reagent.

Objective: To generate a solution of sodium dihydrogenphosphide in dimethoxyethane (DME).

Materials:

Red phosphorus

Sodium metal

Naphthalene (as an electron transfer catalyst)

tert-Butanol (t-BuOH)

Dimethoxyethane (DME), anhydrous

Argon (Ar) gas supply

Standard Schlenk line and glassware

Procedure:

Under an inert argon atmosphere, add sodium metal and a catalytic amount of naphthalene

to anhydrous DME in a Schlenk flask. Stir until the characteristic dark green color of the

sodium naphthalenide radical anion forms.

Add red phosphorus to the solution. The mixture is typically heated (e.g., refluxed) to

facilitate the formation of sodium phosphide (Na₃P).
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After the formation of Na₃P is complete (indicated by the consumption of sodium and color

change), cool the reaction mixture.

Slowly add a stoichiometric amount of tert-butanol. The t-butanol acts as a proton source to

sequentially protonate P³⁻ to [PH]²⁻ and finally to [PH₂]⁻, yielding a slurry or solution of the

mixed phosphide-alkoxide aggregate containing NaPH₂.

The resulting NaPH₂ reagent can be used directly for subsequent reactions, such as the

synthesis of heterocyclic phosphorus compounds.

Core Distinctions and Relationships
The fundamental difference lies in the number of hydrogen atoms attached to the phosphorus

anion. This distinction is critical and dictates the ion's charge, structure, and chemical role.

Comparative Summary
Feature Phosphide Phosphanide

Formula P³⁻ [PH₂]⁻

Charge -3 -1

P Oxidation State -3 -3

Structure Monoatomic ion Trigonal pyramidal anion

Parent Hydride Phosphine (PH₃) Phosphine (PH₃)

Nomenclature Suffix -ide -anide, -ido (as ligand)

Typical Compounds
Binary ionic solids (e.g.,

Ca₃P₂)

Alkali metal salts (e.g.,

NaPH₂), coordination

complexes

Primary Chemical Role Anion in ionic lattices
Nucleophile, Ligand in

complexes

Visualization of Key Relationships
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The following diagrams illustrate the conceptual relationships between these phosphorus

species.

Phosphine (PH₃)
(Phosphane)

Phosphanide ([PH₂]⁻)
(Phosphido Ligand)

- H⁺

[PH]²⁻
(Phosphanediide)

- H⁺

Phosphide (P³⁻)

- H⁺

Click to download full resolution via product page

Caption: Deprotonation pathway from phosphine to phosphide.
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decision terminal Start:
P-containing anion

Is the anion
monoatomic P?

Does it have the
formula [PH₂]⁻?

No

Name: Phosphide

Yes

Does it contain
other elements
(e.g., oxygen)?

No

Name: Phosphanide
(or Phosphido)

Yes

Use other nomenclature
(e.g., Phosphate, Phosphite)

Yes

Click to download full resolution via product page

Caption: Decision workflow for naming common phosphorus anions.

Conclusion
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The distinction between phosphide (P³⁻) and phosphanide ([PH₂]⁻) is a cornerstone of

accurate communication in inorganic chemistry. Phosphide is the simple, monoatomic anion,

fundamental to a wide range of binary and metallic materials. In contrast, phosphanide is the

conjugate base of phosphine, a molecular anion whose primary role is that of a ligand in

coordination chemistry and a reagent in synthesis. For researchers, scientists, and drug

development professionals, a firm grasp of this nomenclature is essential for navigating the

scientific literature, designing synthetic pathways, and understanding the structure-property

relationships of phosphorus-containing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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